molecular formula C15H19NO B046255 1-Methyl-2-pentyl-4(1H)-quinolinone

1-Methyl-2-pentyl-4(1H)-quinolinone

Cat. No.: B046255
M. Wt: 229.32 g/mol
InChI Key: CHULATXGEVFYAJ-UHFFFAOYSA-N
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Description

1-Methyl-2-pentyl-4(1H)-quinolinone is a heterocyclic aromatic compound derived from quinoline. Quinolines are known for their wide range of biological activities and are found in various natural compounds.

Preparation Methods

The synthesis of 1-Methyl-2-pentyl-4(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-pentyl aniline with methyl vinyl ketone in the presence of a catalyst. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. Large-scale production might involve continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Methyl-2-pentyl-4(1H)-quinolinone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone N-oxides, while reduction could produce tetrahydroquinolines.

Scientific Research Applications

1-Methyl-2-pentyl-4(1H)-quinolinone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-pentyl-4(1H)-quinolinone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methyl-2-pentyl-4(1H)-quinolinone can be compared with other quinoline derivatives, such as:

    2-Methyl-4(1H)-quinolone: Known for its antimicrobial properties.

    2-Pentyl-4-quinolone: Exhibits antibacterial activity against various pathogens.

    2-Heptyl-4-hydroxyquinoline: Also known for its antimicrobial activity.

What sets this compound apart is its unique combination of a methyl and pentyl group, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-methyl-2-pentylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16(12)2/h6-7,9-11H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHULATXGEVFYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.